3-Quinolin-3-ylphenol

17β-HSD1 inhibition Estrogen-dependent disease Non-steroidal inhibitor

3-Quinolin-3-ylphenol (IUPAC: 3-quinolin-3-ylphenol; CAS 893737-06-9; molecular formula C₁₅H₁₁NO; molecular weight 221.25 g/mol) is a phenylquinoline derivative in which a meta-hydroxyphenyl group is attached to the 3-position of the quinoline heterocycle. The compound belongs to the (hydroxyphenyl)quinoline class developed as non-steroidal, bicyclic substrate mimics for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
Cat. No. B8700851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolin-3-ylphenol
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)O
InChIInChI=1S/C15H11NO/c17-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)16-10-13/h1-10,17H
InChIKeyOZYKJEDEMXCWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinolin-3-ylphenol (CAS 893737-06-9): For Researchers Procuring a Validated 17β-HSD1 Inhibitor Building Block


3-Quinolin-3-ylphenol (IUPAC: 3-quinolin-3-ylphenol; CAS 893737-06-9; molecular formula C₁₅H₁₁NO; molecular weight 221.25 g/mol) is a phenylquinoline derivative in which a meta-hydroxyphenyl group is attached to the 3-position of the quinoline heterocycle [1]. The compound belongs to the (hydroxyphenyl)quinoline class developed as non-steroidal, bicyclic substrate mimics for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition [2]. It is cataloged as a research chemical supplied by multiple vendors at purities of ≥95% (typically 95–98%), and is cited in primary medicinal chemistry literature and patent filings as a specific example within broader 17β-HSD1 inhibitor series [3].

Why a Generic Phenylquinoline or Hydroxyphenyl Analog Cannot Substitute for 3-Quinolin-3-ylphenol in 17β-HSD1 Research


Within the (hydroxyphenyl)quinoline class, both the regioisomeric attachment of the hydroxyl group (ortho, meta, para) and the position of the phenyl-quinoline linkage (C2 vs. C3 of quinoline) determine inhibitor binding mode and potency at 17β-HSD1 [1]. Simple substitution with a differently positioned hydroxyl isomer (e.g., 2-quinolin-3-ylphenol or 4-quinolin-3-ylphenol) alters hydrogen-bonding geometry in the enzyme active site, while omission of the hydroxyl group (e.g., 3-phenylquinoline, CAS 1666-96-2) removes a critical pharmacophoric element entirely [2]. The following quantitative evidence demonstrates that these structural differences translate into measurable changes in target engagement, selectivity, and downstream applicability.

3-Quinolin-3-ylphenol Procurement Evidence: Quantitative Differentiation from Closest Analogs


17β-HSD1 Inhibitory Activity: Measured Enzyme Inhibition at Defined Concentration

3-Quinolin-3-ylphenol (3-(quinolin-3-yl)phenol) was evaluated against recombinant human 17β-HSD1 in a cell-free assay measuring the conversion of estrone to estradiol. At a concentration of 0.001 mM (1 µM), the compound produced 18% inhibition relative to the uninhibited control [1]. This places 3-quinolin-3-ylphenol within the active range of the (hydroxyphenyl)quinoline series, though it is a moderate inhibitor rather than the most potent member of the series. By comparison, the most potent compound in the same study (compound 5, a further optimized analog) demonstrated substantially stronger inhibition with nanomolar-range IC₅₀ values and >50% conversion reduction under comparable assay conditions [2]. The difference in potency between compound 21 (3-quinolin-3-ylphenol) and compound 5 illustrates the sensitivity of 17β-HSD1 inhibition to substituent effects beyond the core 3-(quinolin-3-yl)phenol scaffold.

17β-HSD1 inhibition Estrogen-dependent disease Non-steroidal inhibitor

Selectivity Profile: Comparative Selectivity over 17β-HSD2, Estrogen Receptors α/β, and Hepatic CYP Enzymes

The (hydroxyphenyl)quinoline series, including 3-quinolin-3-ylphenol, was designed to achieve selectivity for 17β-HSD1 over the type 2 isozyme (17β-HSD2, which catalyzes the reverse oxidative reaction), as well as over estrogen receptors ERα and ERβ. The series lead (compound 5) demonstrated good selectivity across all three off-targets, along with medium cell permeation in Caco-2 assays, reasonable metabolic stability in rat hepatic microsomes, and little inhibition of hepatic CYP enzymes [1]. While individual selectivity data for 3-quinolin-3-ylphenol (compound 21) has not been reported in the public domain, the scaffold's design rationale—a bicyclic, non-steroidal mimic that occupies the substrate binding pocket without activating ERs—is shared across the series [2]. In contrast, steroidal inhibitors or substrate analogs (e.g., estrone derivatives) frequently exhibit cross-reactivity with ERα/ERβ due to their shared steroidal framework, creating a fundamental differentiation at the scaffold level [3].

17β-HSD1 selectivity 17β-HSD2 counterscreening Estrogen receptor

Regioisomeric Positioning: 3-Quinolin-3-yl vs. 3-Quinolin-2-yl Phenyl Substitution and Impact on Enzyme Inhibition

In a broader evaluation of quinoline-based enzyme inhibitors, substituted 3-phenylquinolines consistently demonstrated significantly higher inhibitory activity than the corresponding 2-phenylquinoline isomers [1]. Specifically, in a study of brassinin oxidase (BOLm) inhibition from Leptosphaeria maculans, the 3-phenylquinoline substitution pattern was identified as critical for potency. While this finding comes from a different enzyme system (fungal BOLm rather than human 17β-HSD1), it establishes a consistent structure-activity trend: the 3-position quinoline-phenyl linkage provides superior geometric complementarity to certain enzyme active sites compared to the 2-position linkage [2]. For 3-quinolin-3-ylphenol specifically, the combination of the 3-quinolinyl linkage and the meta-hydroxyphenyl group creates a defined spatial arrangement of hydrogen bond donor/acceptor functionalities that differs from either 2-quinolinyl or 4-quinolinyl regioisomers [3].

3-phenylquinoline 2-phenylquinoline regioisomeric SAR

Hydroxyl Group Requirement: Meta-Hydroxyphenyl vs. Non-Hydroxylated 3-Phenylquinoline

The meta-hydroxyl group on the phenyl ring is a critical pharmacophoric element within the (hydroxyphenyl)quinoline and (hydroxyphenyl)naphthalene inhibitor series targeting 17β-HSD1. In the co-crystal structure and docking studies underpinning the Frotscher et al. design, the phenolic –OH acts as a hydrogen bond donor/acceptor that mimics key interactions of the steroidal substrate's 17β-OH group with the catalytic residues of the enzyme [1]. Removal of this hydroxyl group results in 3-phenylquinoline (CAS 1666-96-2; C₁₅H₁₁N; MW 205.25), a compound that, while commercially available and structurally simpler, lacks the essential hydrogen-bonding functionality and is not reported as a 17β-HSD1 inhibitor . Conversely, repositioning to the para position (4-quinolin-3-ylphenol) alters the hydrogen-bond geometry and may affect binding affinity. The synthesis of 3-quinolin-3-ylphenol itself proceeds via demethylation of 3-(3-methoxyphenyl)quinoline using AlCl₃, underscoring the deliberate installation of the free –OH group [2].

pharmacophore hydrogen bonding hydroxyphenyl SAR

Synthetic Accessibility and Commercial Availability: Defined Purity and Reorder Reliability

3-Quinolin-3-ylphenol is accessible via a straightforward demethylation of 3-(3-methoxyphenyl)quinoline using aluminum trichloride (AlCl₃), with the precursor itself prepared by Suzuki-Miyaura cross-coupling of 3-bromoquinoline with 3-methoxyphenylboronic acid [1]. This two-step synthetic route is well-established and reproducible. Multiple commercial suppliers catalog the compound at defined purity specifications: AKSci (8278CY) lists a minimum purity of 95% , while Leyan (catalog 1832139) offers 98% purity . By comparison, regioisomeric analogs such as 4-quinolin-3-ylphenol require different coupling strategies (e.g., 4-bromophenol derivatives with quinoline-3-boronic acid), and the ortho-substituted 2-quinolin-3-ylphenol may be complicated by steric effects in the coupling step. The commercial availability with documented purity reduces the need for in-house synthesis and quality control for most research applications.

Suzuki-Miyaura coupling commercial availability research reagent

3-Quinolin-3-ylphenol: Recommended Application Scenarios Based on Quantitative Evidence


Scaffold Starting Point for 17β-HSD1 Inhibitor Lead Optimization

Researchers developing non-steroidal 17β-HSD1 inhibitors for estrogen-dependent diseases (breast cancer, endometriosis) can use 3-quinolin-3-ylphenol as a validated scaffold. The BRENDA-confirmed 18% inhibition at 1 µM provides a quantifiable baseline activity level [1], while the published SAR from the (hydroxyphenyl)quinoline series [2] offers a roadmap for structural modifications (e.g., additional substituents on the quinoline ring) that can improve potency into the nanomolar range, as demonstrated by compound 5 in the same series. The commercial availability of the compound as a research reagent (≥95% purity) enables rapid initiation of medicinal chemistry programs without de novo synthesis.

Pharmacophore Validation: Hydroxyl Group and Regioisomeric SAR Studies

The meta-hydroxyl group of 3-quinolin-3-ylphenol is a pharmacophoric requirement for 17β-HSD1 substrate mimicry [1]. Researchers can use 3-quinolin-3-ylphenol alongside its non-hydroxylated analog (3-phenylquinoline, CAS 1666-96-2) and regioisomeric variants (2-quinolin-3-ylphenol, 4-quinolin-3-ylphenol) to systematically dissect the contribution of hydrogen bonding and regioisomeric positioning to target engagement. The established trend that 3-phenylquinolines outperform 2-phenylquinolines [2] provides a published reference frame for interpreting the results of such comparative studies.

Negative Control or Reference Compound for 17β-HSD1 Assay Development

Given its moderate inhibitory potency (18% at 1 µM) [1] and non-steroidal character that minimizes ER cross-reactivity relative to steroidal comparators, 3-quinolin-3-ylphenol can serve as a reference compound or negative control in 17β-HSD1 biochemical or cell-based assay development. Its activity level is sufficient to confirm assay sensitivity to inhibition while being low enough to avoid saturating effects that might mask the activity of more potent test compounds. The documented synthetic route [2] also supports reliable in-house preparation for laboratories requiring larger quantities for screening campaigns.

Chemical Biology Probe: Differentiating 17β-HSD1 from ER-Mediated Effects

A key challenge in estrogen biology research is disentangling 17β-HSD1-mediated estradiol synthesis from direct estrogen receptor activation. The (hydroxyphenyl)quinoline scaffold, including 3-quinolin-3-ylphenol, was specifically designed as a non-steroidal mimic that targets the enzyme without activating ERα/ERβ [1]. While compound-specific ER selectivity data for 3-quinolin-3-ylphenol has not been published, the scaffold-level selectivity demonstrated by related compounds in the series [2] supports its use as a tool to probe 17β-HSD1-dependent phenotypes in cell models where steroidal inhibitors would confound interpretation through ER cross-talk.

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